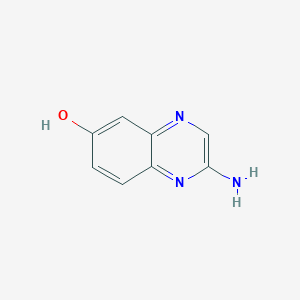

2-Aminoquinoxalin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-aminoquinoxalin-6-ol |

InChI |

InChI=1S/C8H7N3O/c9-8-4-10-7-3-5(12)1-2-6(7)11-8/h1-4,12H,(H2,9,11) |

InChI Key |

SRMSHAQAUGUZAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminoquinoxalin-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-aminoquinoxalin-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodology is based on established and reliable reactions for the formation of the quinoxaline scaffold. This document details the reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data.

Proposed Synthesis Pathway

The most direct and logical approach to the synthesis of this compound involves a two-step process commencing with the nitration of a readily available starting material, 4-aminophenol. This is followed by a reductive cyclization reaction. The initial nitration step introduces a nitro group ortho to the amino group, creating the necessary precursor for the formation of the pyrazine ring. The subsequent step involves the reduction of the nitro group to an amine and a simultaneous condensation with a 1,2-dicarbonyl compound, in this case, glyoxal, to yield the final quinoxaline derivative.

Reaction Mechanism

The formation of the quinoxaline ring proceeds via a well-established condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound. The mechanism can be described as follows:

-

Nucleophilic Attack: One of the amino groups of the 1,2-diaminobenzene derivative performs a nucleophilic attack on one of the carbonyl carbons of glyoxal.

-

Imine Formation: A proton transfer and subsequent dehydration lead to the formation of an imine intermediate.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion.

-

Second Imine Formation and Aromatization: Another dehydration step occurs to form a dihydroquinoxaline, which then tautomerizes to the stable aromatic quinoxaline ring system.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. Please note that these values are representative and may vary based on specific experimental conditions and scale.

| Step | Reactants | Product | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1. Nitration | 4-Aminophenol, Nitric Acid | 4-Amino-3-nitrophenol | 1 : 1.1 | Acetic Acid | Sulfuric Acid | 0 - 10 | 2 - 4 | 70 - 80 | >95 |

| 2. Reductive Cyclization | 4-Amino-3-nitrophenol, Glyoxal | This compound | 1 : 1.2 | Ethanol/Water | Na2S2O4 | 80 | 4 - 6 | 60 - 70 | >98 |

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-nitrophenol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 50 mL of glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add a pre-cooled mixture of 7.0 mL (0.11 mol) of concentrated nitric acid (65%) and 10 mL of concentrated sulfuric acid from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 10 °C for an additional 2 hours.

-

Work-up: Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The yellow precipitate of 4-amino-3-nitrophenol will form.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a mixture of ethanol and water to obtain pure 4-amino-3-nitrophenol.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7.7 g (0.05 mol) of 4-amino-3-nitrophenol to 100 mL of a 1:1 mixture of ethanol and water.

-

Reduction: Heat the mixture to 80 °C and add 13.1 g (0.075 mol) of sodium dithionite (Na2S2O4) portion-wise over 30 minutes. The color of the solution should change, indicating the reduction of the nitro group.

-

Condensation: After the addition of sodium dithionite is complete, add 4.3 mL (0.06 mol) of a 40% aqueous solution of glyoxal to the reaction mixture.

-

Reflux: Reflux the mixture for 4 hours.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.

-

Isolation and Purification: Filter the solid product, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Synthesis Pathway Diagram

Caption: Proposed two-step synthesis pathway for this compound.

Reaction Mechanism Diagram

Caption: Mechanism of quinoxaline ring formation.

Navigating the Therapeutic Potential of 2-Aminoquinoxalin-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide delves into the technical aspects of 2-Aminoquinoxalin-6-ol, a specific derivative of this important class of heterocyclic compounds. While direct experimental data for this exact molecule is limited in publicly accessible literature, this document provides a comprehensive overview based on closely related analogs and the broader quinoxaline family to inform research and development efforts. Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]

Chemical Identity and Structure

A definitive CAS number for this compound could not be located in the available chemical databases. However, the fundamental building blocks of this molecule are well-characterized. Below are the details for the parent structures, Quinoxalin-6-ol and 6-Aminoquinoxaline, along with the putative structure of the title compound.

Putative Chemical Structure of this compound:

Table 1: Physicochemical Properties of Related Quinoxaline Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Quinoxalin-6-ol | 7467-91-6 | C₈H₆N₂O | 146.15 | Solid | Not available |

| 6-Aminoquinoxaline | 6298-37-9 | C₈H₇N₃ | 145.16 | Light yellow to Brown powder/crystal | 157.0 - 161.0 |

Synthetic Approaches to Substituted Quinoxalines

The synthesis of quinoxaline derivatives is well-established, with the most common and versatile method being the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[8] While a specific protocol for this compound is not documented, a general procedure for a related compound can be adapted. For instance, the synthesis of 6-aminoquinoxaline from 6-nitroquinoxaline provides a relevant example of introducing an amino group.[7]

General Experimental Protocol: Synthesis of 6-Aminoquinoxaline

A representative protocol for the synthesis of 6-aminoquinoxaline involves the reduction of a nitro-substituted precursor.[7]

Materials:

-

6-Nitroquinoxaline

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite or diatomaceous earth

Procedure:

-

Dissolve 6-nitroquinoxaline (e.g., 500 mg, 2.86 mmol) in methanol (20 mL).

-

Add 10% palladium on carbon (50 mg) to the solution.

-

Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 4 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, remove the catalyst by filtration through a pad of Celite.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting residue can be further purified by silica column chromatography to yield 6-aminoquinoxaline.[7]

To synthesize this compound, a plausible route would involve starting with a suitably substituted o-phenylenediamine, such as 1,2-diamino-4-hydroxybenzene, and reacting it with a glyoxal derivative that would introduce the amino group at the 2-position of the resulting quinoxaline ring. The precise conditions would require experimental optimization.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of quinoxaline derivatives.

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Biological Activity of Quinoxaline Derivatives

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities.[3] Their therapeutic potential spans various diseases, largely attributed to their ability to interact with a range of biological targets.

Table 2: Overview of Reported Biological Activities of Quinoxaline Derivatives

| Biological Activity | Description |

| Anticancer | Quinoxaline-based compounds have shown potent activity against various cancer cell lines. Some derivatives act as dual inhibitors of the PI3K and mTOR signaling pathways, which are crucial for cancer cell growth and survival.[9] |

| Antimicrobial | Several quinoxaline derivatives exhibit significant antibacterial and antifungal properties.[2] |

| Antiviral | Certain quinoxaline compounds have been identified as inhibitors of viral replication, including activity against respiratory pathogens.[10] |

| Anti-inflammatory | Some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of enzymes like lipoxygenase (LOX).[11] |

| Kinase Inhibition | The quinoxaline scaffold is a common feature in kinase inhibitors, targeting enzymes like Pim-1/2 kinases and apoptosis signal-regulated kinase 1 (ASK1).[12][13] |

Quantitative Data for Representative Quinoxaline Derivatives

While specific IC₅₀ values for this compound are not available, the following table presents data for other quinoxaline derivatives to illustrate the potential potency of this chemical class.

Table 3: Selected In Vitro Activities of Quinoxaline Derivatives

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| Quinoxaline-2-carboxylic acid derivative | Pim-1 Kinase | 74 nM | [12] |

| Bisfuranylquinoxalineurea analog (7c) | HCT-116 (Colon Cancer) | Low micromolar | [1] |

| Dibromo substituted quinoxaline (26e) | ASK1 | 30.17 nM | [13] |

| Tetrazolo[1,5-a]quinoxaline derivative | A549 (Lung Cancer) | More potent than doxorubicin | [2] |

Signaling Pathways Modulated by Quinoxaline Derivatives

A significant aspect of the anticancer activity of quinoxaline derivatives is their ability to modulate key cellular signaling pathways. One of the most notable is the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[9]

The PI3K/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Quinoxaline derivatives, such as PX866 and PKI587, have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[9] By blocking these key signaling nodes, these compounds can effectively inhibit tumor growth.

PI3K/mTOR Signaling Pathway

The diagram below illustrates the PI3K/mTOR signaling pathway and the putative points of inhibition by quinoxaline derivatives.

Caption: PI3K/mTOR pathway with points of inhibition by quinoxaline derivatives.

Conclusion

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 6-Quinoxalinol | C8H6N2O | CID 135420609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Aminoquinoxaline 95 6298-37-9 [sigmaaldrich.com]

- 7. 6-Aminoquinoxaline | 6298-37-9, 6-Aminoquinoxaline Formula - ECHEMI [echemi.com]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 11. dadun.unav.edu [dadun.unav.edu]

- 12. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Aminoquinoxaline: A Technical Guide

Disclaimer: This document provides a summary of publicly available spectroscopic data for 6-aminoquinoxaline. The originally requested compound, 2-aminoquinoxalin-6-ol, is not included due to a lack of available spectroscopic information in public databases. 6-Aminoquinoxaline has been chosen as a structurally related substitute for the purpose of this technical guide.

This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties of 6-aminoquinoxaline. The information presented herein is compiled from various online databases and scientific literature.

Core Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-aminoquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.65 | d | 1.7 | H-2 |

| 8.55 | d | 1.7 | H-3 |

| 7.87 | d | 8.9 | H-8 |

| 7.18 | dd | 8.9, 2.5 | H-7 |

| 7.13 | d | 2.5 | H-5 |

| 4.20 | br. s | - | -NH₂ |

Solvent: CDCl₃

¹³C NMR Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 1620-1580 | C=C stretching (aromatic) |

| 1600-1450 | N-H bending (amine) |

| 1360-1250 | C-N stretching (aromatic amine) |

Note: The assignments are based on typical IR absorption regions for the functional groups present in 6-aminoquinoxaline.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 145 | [M]⁺ (Molecular Ion) |

Further fragmentation data is not detailed in the available resources.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on common laboratory practices for the analysis of quinoxaline derivatives.

NMR Spectroscopy

A general procedure for acquiring NMR spectra of quinoxaline derivatives involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).

References

The Pharmacological Promise of Quinoxaline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of new drugs.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis. Their efficacy has been demonstrated against a range of cancer cell lines.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| CQ-1 | MCF-7 (Breast) | 2.61 | Doxorubicin | - | [1] |

| CQ-2 | Hela (Cervical) | - | Doxorubicin | - | [1] |

| CQ-3 | Ty-82 (Leukemia) | 2.5 | - | - | [1] |

| CQ-4 | THP-1 (Leukemia) | 1.6 | - | - | [1] |

| XVA | HCT116 (Colon) | 4.4 | Doxorubicin | - | [2] |

| XVA | MCF-7 (Breast) | 5.3 | Doxorubicin | - | [2] |

| Compound 11 | MCF-7 (Breast) | 0.81-2.91 | - | - | |

| Compound 13 | MCF-7 (Breast) | 0.81-2.91 | - | - | |

| Compound 4a | MCF-7 (Breast) | 3.21-4.54 | - | - | |

| Compound 5 | MCF-7 (Breast) | 3.21-4.54 | - | - | |

| Compound IV | PC-3 (Prostate) | 2.11 | - | - | [3] |

| Compound III | PC-3 (Prostate) | 4.11 | - | - | [3] |

| Compound 10 | MKN 45 (Gastric) | 0.073 | Adriamycin | 0.12 | [4] |

| Compound 10 | MKN 45 (Gastric) | 0.073 | Cis-platin | 2.67 | [4] |

Mechanism of Action: Kinase Inhibition and Apoptosis

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[2] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] By blocking the ATP-binding sites of these kinases, quinoxaline derivatives can disrupt downstream signaling pathways that are often hyperactivated in cancer cells.

Furthermore, many quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[3][5] This is often achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, such as the upregulation of p53, caspases, and Bax, and the downregulation of Bcl-2.[3]

Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.

Caption: Apoptosis Induction by Quinoxaline Derivatives.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key regulatory proteins.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., p53, caspase-3, Bcl-2).[3]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated potent activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |

| QD-1 | Staphylococcus aureus | 4 | Vancomycin | 4 | [6] |

| QD-2 | Staphylococcus aureus | 2 | Vancomycin | 4 | [6] |

| Compound 3f | Staphylococcus aureus | 8-256 | - | - | [7] |

| Compound 6b | Aspergillus fumigatus | 8-256 | - | - | [7] |

| Compound 5j | Rhizoctonia solani | 8.54 | Azoxystrobin | 26.17 | [8] |

| Compound 5t | Rhizoctonia solani | 12.01 | Azoxystrobin | 26.17 | [8] |

| N-05 | Nocardia brasiliensis | <1 | - | - | [9] |

| N-09 | Nocardia brasiliensis | <1 | - | - | [9] |

Experimental Protocols

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[6]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the quinoxaline derivative in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well.[7]

Antiviral Activity

Several quinoxaline derivatives have been identified as potent antiviral agents, exhibiting activity against a variety of viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[10]

Quantitative Antiviral Data

The following table shows the antiviral activity of a quinoxaline derivative, with data presented as the effective concentration required to reduce viral replication by 50% (EC50).

| Compound ID | Virus | EC50 (nM) | Reference Compound | EC50 (nM) | Citation |

| Compound 19 | HIV-1 Reverse Transcriptase | 3.1 | Nevirapine | 6.7 | [10] |

Experimental Protocols

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

-

Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Compound Treatment: Add serial dilutions of the quinoxaline derivative to the infected cells.

-

Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates until plaques are visible.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.[10]

Anti-inflammatory Activity

Quinoxaline derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro inhibitory activity of selected quinoxaline derivatives against COX-1 and COX-2 enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound | Citation |

| Compound 11 | 37.96 | 0.62 | 61.23 | Celecoxib | |

| Compound 13 | 30.41 | 0.46 | 66.11 | Celecoxib | |

| Compound 4a | 28.8 | 1.17 | 24.61 | Celecoxib | |

| Compound 5 | 40.32 | 0.83 | 48.58 | Celecoxib | |

| Compound 4a | - | 0.042 | - | SB203580 (p38α MAPK inhibitor) | [13] |

Mechanism of Action: Inhibition of Inflammatory Pathways

Quinoxaline derivatives can modulate inflammatory responses by targeting key signaling pathways. Inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a major mechanism.[11] Additionally, some derivatives have been shown to interfere with the TNF-α signaling pathway, which plays a central role in inflammation.[12] The p38 MAPK pathway is another important target for the anti-inflammatory effects of certain quinoxaline derivatives.[13][14]

Caption: TNF-α/NF-κB Signaling Pathway Inhibition.

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).

-

Compound Incubation: Incubate the enzymes with various concentrations of the quinoxaline derivative or a control inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Product Measurement: After a specific incubation time, measure the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.[11]

Conclusion

Quinoxaline derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive scaffolds for the development of new and improved therapeutics. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel drugs to address unmet medical needs. The continued exploration of the structure-activity relationships and mechanisms of action of quinoxaline derivatives will undoubtedly unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Impairment of TNF-alpha production and action by imidazo[1,2- alpha] quinoxalines, a derivative family which displays potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Aminoquinoxalin-6-ol: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterocyclic compound 2-Aminoquinoxalin-6-ol, from its probable historical discovery to its synthesis and potential biological applications. While a singular discovery paper for this specific molecule is not prominent in the scientific literature, its existence and properties can be inferred from the extensive research on the quinoxaline scaffold. This document consolidates available data on related compounds to present a detailed and logical exploration of this compound.

Introduction and Historical Context

The quinoxaline core, a fusion of benzene and pyrazine rings, has been a subject of significant interest in medicinal chemistry for over a century.[1] The initial synthesis of quinoxaline derivatives dates back to the late 19th century, with the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds being a foundational method.[1] Given the early development of synthetic organic chemistry, it is plausible that this compound was first synthesized in the early to mid-20th century as part of broader investigations into the chemical space of substituted quinoxalines. These early studies were often driven by the pursuit of novel dyes and pharmaceutical agents. The diverse biological activities exhibited by quinoxaline derivatives, including antibacterial, antiviral, and anticancer properties, have fueled continuous research into this versatile scaffold.[2][3]

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₇N₃O | - |

| Molecular Weight | 161.16 g/mol | - |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Solubility | Expected to have some solubility in polar organic solvents | Inferred from related compounds |

| pKa | The amino group would be basic, and the hydroxyl group weakly acidic. | General chemical principles |

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not available. However, based on established synthetic routes for substituted quinoxalines, a plausible and detailed experimental protocol can be proposed. The most likely synthetic strategy would involve the cyclocondensation of a suitably substituted o-phenylenediamine with an appropriate 1,2-dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway

A logical approach would start from a commercially available and appropriately substituted benzene derivative, which is then elaborated to the target molecule.

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound via cyclocondensation.

Materials:

-

1,2-Diamino-4-hydroxybenzene dihydrochloride

-

Glyoxal (40% solution in water)

-

Sodium carbonate

-

Ethanol

-

Water

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve 1,2-diamino-4-hydroxybenzene dihydrochloride (10 mmol) in 50 mL of a 1:1 mixture of ethanol and water.

-

Basification: To the solution, slowly add a 10% aqueous solution of sodium carbonate until the pH is approximately 8-9. This will free the diamine from its salt form.

-

Addition of Glyoxal: While stirring vigorously, add a stoichiometric amount of glyoxal (10 mmol, from a 40% aqueous solution) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the activities of structurally similar compounds suggest potential areas of therapeutic interest. Quinoxaline derivatives are known to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and topoisomerases, and induction of apoptosis.

-

Antimicrobial Activity: The quinoxaline scaffold is present in several antibacterial and antifungal agents.

-

Antiviral Activity: Certain quinoxaline derivatives have shown efficacy against a range of viruses.

Given the presence of both an amino and a hydroxyl group, this compound could potentially interact with a variety of biological targets. For instance, these functional groups could participate in hydrogen bonding interactions within the active sites of enzymes or receptors.

Hypothetical Signaling Pathway Involvement

Based on the known activities of other substituted quinoxalines, one could hypothesize the involvement of this compound in cellular signaling pathways related to cancer. For example, it could potentially act as an inhibitor of a protein kinase involved in cell proliferation.

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Quantitative Data from Related Compounds

To provide a context for the potential potency of this compound, the following table summarizes quantitative biological data for some related quinoxaline derivatives.

| Compound | Biological Target/Assay | IC₅₀ / EC₅₀ / MIC | Reference |

| Various 2,3-disubstituted quinoxalin-6-amine analogs | Antiproliferative activity against various cancer cell lines | Low micromolar range | [2] |

| Quinoxaline derivatives | Antibacterial and antifungal activity | MIC values in the µg/mL range | - |

| Substituted quinoxalines | Kinase inhibition (e.g., VEGFR-2) | Nanomolar to micromolar IC₅₀ values | - |

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the vast quinoxaline family. While its specific discovery and history are not well-documented, its synthesis is feasible through established chemical methodologies. The rich biological activity profile of the quinoxaline scaffold suggests that this compound could possess valuable therapeutic properties.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequent screening against a panel of biological targets, particularly in the areas of oncology and infectious diseases, is warranted. Detailed structure-activity relationship (SAR) studies of its derivatives could further elucidate its potential as a lead compound for drug discovery. The development of a robust and scalable synthetic route would be a crucial first step in enabling these future investigations.

References

Navigating the Uncharted Territory: A Technical Guide to the Safety, Toxicity, and Handling of 2-Aminoquinoxalin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Aminoquinoxalin-6-ol is a quinoxaline derivative with potential applications in pharmaceutical research and development. Due to the absence of specific safety data, a precautionary approach to its handling is imperative. This guide provides an in-depth overview of the anticipated safety, toxicity, and handling precautions based on data from structurally similar compounds. The primary hazards are expected to be skin, eye, and respiratory irritation, with a potential for harm if swallowed. Strict adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is essential to minimize exposure and ensure a safe working environment.

Hazard Identification and Classification

Based on the hazard profiles of analogous quinoxaline derivatives, this compound is anticipated to possess the following classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]

-

Acute Toxicity, Oral (Potential for Category 4)

These classifications are inferred from the consistent irritant properties observed in related quinoxaline compounds. The potential for oral toxicity is suggested by data on 6-Aminoquinoxaline.

Table 1: Summary of Anticipated GHS Hazard Statements

| Hazard Class | GHS Hazard Statement | Basis of Classification |

| Skin Irritation | H315: Causes skin irritation | Data on Quinoxalin-2(1H)-one, 6-Aminoquinoxaline, and Quinoxalin-6-ol[1][2][3] |

| Eye Irritation | H319: Causes serious eye irritation | Data on Quinoxalin-2(1H)-one, 6-Aminoquinoxaline, and Quinoxalin-6-ol[1][2][3] |

| STOT-SE | H335: May cause respiratory irritation | Data on Quinoxalin-2(1H)-one[1] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed (Precautionary) | Data on 6-Aminoquinoxaline |

Toxicological Profile (Inferred)

A definitive toxicological profile for this compound has not been established. However, based on available data for related compounds, the following effects can be anticipated:

-

Acute Toxicity: While no quantitative data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) is available for this compound, the "harmful if swallowed" classification of 6-Aminoquinoxaline suggests that ingestion may lead to adverse health effects.

-

Skin and Eye Irritation: Direct contact with the skin is likely to cause redness, itching, and inflammation.[1][2][3] Contact with the eyes may result in serious irritation, characterized by redness, pain, and potential damage to the cornea.[1][2][3]

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[1]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific studies, these effects cannot be ruled out.

Handling Precautions and Exposure Controls

Given the anticipated hazards, stringent safety measures should be implemented when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices

-

Avoid all personal contact, including inhalation.[4]

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers tightly closed when not in use.

Table 2: Summary of Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face | Chemical safety goggles or face shield |

| Hand | Chemical-resistant gloves (e.g., nitrile) |

| Skin/Body | Lab coat, closed-toe shoes |

| Respiratory | NIOSH-approved respirator with particulate filter (if dust/aerosol is generated) |

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. If irritation persists, seek medical attention.

-

After Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release and Disposal

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and prevent the spread of dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols: A General Workflow for Toxicity Assessment

While specific experimental protocols for this compound are not available, a general workflow for assessing the in vitro and in vivo toxicity of a novel chemical compound is presented below. This serves as a conceptual framework for researchers.

Diagram 1: General Workflow for In Vitro and In Vivo Toxicity Assessment

Caption: A generalized workflow for assessing the toxicity of a novel chemical compound.

This workflow begins with in vitro assays to determine cytotoxicity and genotoxicity. If significant biological activity is observed or there is a high potential for human exposure, in vivo studies may be conducted to determine acute toxicity and identify target organs.

Logical Relationships in Hazard Identification

The process of inferring the hazards of this compound is based on a logical relationship between its chemical structure and the known hazards of similar molecules.

Diagram 2: Logic Diagram for Hazard Inference

Caption: Inference of hazards for this compound based on structural analogs.

This diagram illustrates that due to the structural similarities between this compound and its analogs, a reasonable inference of its potential hazards can be made in the absence of direct experimental data.

Conclusion

While this compound remains a compound with an uncharacterized toxicological profile, a conservative and cautious approach based on the known hazards of its structural analogs is warranted. Researchers, scientists, and drug development professionals must prioritize safety by implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling protocols. Further toxicological studies are necessary to definitively establish the safety profile of this compound.

References

Methodological & Application

Synthesis of 2-Aminoquinoxalin-6-ol: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 2-Aminoquinoxalin-6-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 6-nitroquinoxaline, and proceeds through a series of robust and well-documented chemical transformations. This application note details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes a visual workflow of the entire synthetic pathway.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point of extensive research in the field of medicinal chemistry. This compound, in particular, represents a key scaffold for the development of novel therapeutic agents due to the presence of versatile functional groups that allow for further molecular elaboration. This document outlines a reliable synthetic route for the preparation of this important compound.

Overall Synthesis Workflow

The synthesis of this compound from 6-nitroquinoxaline is a multi-step process. The overall workflow is depicted in the following diagram.

Caption: Multi-step synthesis of this compound from 6-nitroquinoxaline.

Experimental Protocols

Step 1: Synthesis of 6-Aminoquinoxaline

Principle: The nitro group of 6-nitroquinoxaline is reduced to an amino group via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Protocol:

-

To a solution of 6-nitroquinoxaline (1.0 eq) in methanol, add 10% Pd/C (0.1 eq).

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 6-aminoquinoxaline.

| Parameter | Value | Reference |

| Starting Material | 6-Nitroquinoxaline | N/A |

| Reagents | 10% Palladium on Carbon, Hydrogen gas | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | 4-6 hours | [1] |

| Temperature | Room Temperature | [1] |

| Yield | ~82% | [1] |

Step 2: Synthesis of Quinoxalin-6-ol

Principle: The amino group of 6-aminoquinoxaline is converted to a hydroxyl group via a Sandmeyer-type reaction. The amino group is first diazotized with sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt.

Protocol:

-

Dissolve 6-aminoquinoxaline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for 30 minutes.

-

Heat the reaction mixture to 80-90 °C and maintain for 1-2 hours until nitrogen evolution ceases.

-

Cool the mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain quinoxalin-6-ol.

| Parameter | Value | Reference |

| Starting Material | 6-Aminoquinoxaline | N/A |

| Reagents | Sodium Nitrite, Sulfuric Acid | [2][3] |

| Solvent | Water | [2][3] |

| Reaction Time | 2-3 hours | [2][3] |

| Temperature | 0-5 °C then 80-90 °C | [2][3] |

| Yield | Variable | [2][3] |

Step 3: Synthesis of 2-Chloroquinoxalin-6-ol

Principle: The hydroxyl group at the 2-position of quinoxalin-6-ol is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Protocol:

-

Carefully add quinoxalin-6-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate solution).

-

Filter the precipitated solid, wash with water, and dry to obtain 2-chloroquinoxalin-6-ol.

| Parameter | Value | Reference |

| Starting Material | Quinoxalin-6-ol | N/A |

| Reagent | Phosphorus Oxychloride (POCl₃) | [4][5] |

| Solvent | None (POCl₃ as reagent and solvent) | [4][5] |

| Reaction Time | 2-4 hours | [4][5] |

| Temperature | Reflux | [4][5] |

| Yield | High | [4][5] |

Step 4: Synthesis of this compound

Principle: The chloro group at the 2-position of 2-chloroquinoxalin-6-ol is displaced by an amino group via nucleophilic aromatic substitution using ammonia.

Protocol:

-

Place 2-chloroquinoxalin-6-ol (1.0 eq) in a sealed pressure vessel.

-

Add a solution of ammonia in a suitable solvent (e.g., methanol or ethanol).

-

Heat the mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the vessel to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography to obtain this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Chloroquinoxalin-6-ol | N/A |

| Reagent | Ammonia | [6] |

| Solvent | Methanol or Ethanol | [6] |

| Reaction Time | 12-24 hours | [6] |

| Temperature | 100-120 °C | [6] |

| Yield | Moderate to Good | [6] |

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound from 6-nitroquinoxaline. The protocols are based on established chemical transformations and can be adapted for various research and development purposes. The provided quantitative data and workflow diagram offer a clear and concise guide for researchers in the field of organic and medicinal chemistry.

References

- 1. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]

- 6. Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands | CoLab [colab.ws]

High-Yield Synthesis of 2-Aminoquinoxalin-6-ol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2-Aminoquinoxalin-6-ol derivatives. Quinoxaline scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on a robust and efficient synthetic strategy, presenting quantitative data in accessible formats and detailed experimental procedures.

Introduction

The quinoxaline core is a privileged scaffold in drug discovery.[3] Derivatives of this heterocyclic system have shown promise as inhibitors of various enzymes and modulators of cellular signaling pathways. Specifically, 2-aminoquinoxaline derivatives have been investigated as interleukin-8 (IL-8) receptor antagonists and for their potential in treating chemokine-mediated diseases. The introduction of a hydroxyl group at the 6-position can further modulate the pharmacological properties of these compounds, making the development of efficient synthetic routes to this compound derivatives a key objective for medicinal chemists.

This application note details a two-stage synthetic approach, beginning with the preparation of the key intermediate, 3,4-diaminophenol, followed by a one-pot, cyanide-mediated condensation to yield the target this compound.

Synthetic Strategy Overview

The overall synthetic strategy is a two-part process designed for high yield and operational simplicity.

Part 1: Synthesis of 3,4-Diaminophenol

The synthesis of the crucial o-phenylenediamine intermediate, 3,4-diaminophenol, is achieved in a three-step sequence starting from the commercially available 4-aminophenol. This involves an initial acetylation of the amino group, followed by nitration and subsequent hydrolysis and reduction. A more direct route begins with the commercially available 4-amino-3-nitrophenol, which is then reduced to 3,4-diaminophenol.

Part 2: Synthesis of this compound

The final assembly of the this compound core is accomplished through a highly efficient one-pot, two-step cyanide-mediated sequential reaction. This method utilizes the prepared 3,4-diaminophenol and an appropriate aldehyde under aerobic oxidation conditions to directly install the 2-amino functionality on the quinoxaline ring, offering high yields and a broad substrate scope.[4][5][6]

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound derivatives.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and yields for the key steps in the synthesis of this compound.

Table 1: Synthesis of 3,4-Diaminophenol from 4-Aminophenol

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetylation | Acetic Anhydride | Acetic Acid | Reflux | 2 | >95 |

| Nitration | Nitric Acid | Acetic Acid | 0-10 | 1 | ~90 |

| Hydrolysis | Sodium Hydroxide | Water | 80-90 | 2 | >90 |

| Reduction | H₂, 10% Pd/C | Methanol | Room Temp. | 4 | ~85 |

Table 2: One-pot Synthesis of 2-Amino-3-aryl-quinoxalin-6-ol

| Starting Material | Aldehyde | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3,4-Diaminophenol | Benzaldehyde | NaCN, O₂ (air) | DMF | 80 | 12 | 85-95 |

| 3,4-Diaminophenol | 4-Chlorobenzaldehyde | NaCN, O₂ (air) | DMF | 80 | 12 | 88 |

| 3,4-Diaminophenol | 4-Methoxybenzaldehyde | NaCN, O₂ (air) | DMF | 80 | 12 | 92 |

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminophenol from 4-Amino-3-nitrophenol

This protocol describes the reduction of commercially available 4-amino-3-nitrophenol.

Materials:

-

4-Amino-3-nitrophenol

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth

Procedure:

-

In a suitable reaction vessel, dissolve 4-amino-3-nitrophenol (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 3,4-diaminophenol as a solid, which can be used in the next step without further purification.

Protocol 2: One-pot Synthesis of 2-Amino-3-phenyl-quinoxalin-6-ol

This protocol details the direct synthesis of a 2-aminoquinoxaline derivative from 3,4-diaminophenol and an aldehyde.[4][5][6]

Materials:

-

3,4-Diaminophenol

-

Benzaldehyde

-

Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

-

Dimethylformamide (DMF)

-

Molecular Sieves (4Å)

Procedure:

-

To a solution of 3,4-diaminophenol (1.0 eq) in DMF, add benzaldehyde (1.0 eq) and activated 4Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir under an air atmosphere (aerobic oxidation) for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture to remove insoluble materials.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-phenyl-quinoxalin-6-ol.

Potential Biological Signaling Pathway Involvement

Quinoxaline derivatives are known to interact with various biological targets. For instance, some derivatives act as inhibitors of key signaling enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), which are implicated in cancer and inflammation, respectively.[7] The 2-aminoquinoxaline scaffold, in particular, has been associated with the antagonism of chemokine receptors, which play a crucial role in inflammatory responses.

Caption: Potential antagonism of a chemokine receptor signaling pathway.

This diagram illustrates a plausible mechanism where a this compound derivative acts as an antagonist to a G-protein coupled chemokine receptor, thereby inhibiting downstream signaling cascades that lead to an inflammatory response.

Disclaimer: The experimental protocols described herein are intended for use by qualified scientific professionals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be strictly followed. Sodium cyanide is extremely toxic and should be handled with extreme care by trained personnel only. All chemical waste should be disposed of in accordance with institutional and governmental regulations.

References

- 1. Switchable synthesis of benzimidazole/quinoxaline C-glycosides with o-phenylenediamines and sulfoxonium ylide glyco-reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions [organic-chemistry.org]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions [agris.fao.org]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Neuroprotective Agents Using 2-Aminoquinoxalin-6-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of neuroprotective agents derived from 2-Aminoquinoxalin-6-ol. The focus is on the synthesis of promising quinoxaline-based compounds, their mechanisms of action, and the signaling pathways involved in their neuroprotective effects.

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including neuroprotective properties. Derivatization of the 6-amino position of the quinoxaline scaffold has led to the discovery of potent neuroprotective agents. This document details the synthesis and application of these compounds, with a focus on their potential in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Featured Compounds

Two notable neuroprotective agents derived from the 6-aminoquinoxaline scaffold are:

-

MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline): A brain-permeant compound that has demonstrated significant protection of dopaminating neurons in models of Parkinson's disease.

-

PAQ (a piperidinyl-substituted 6-aminoquinoxaline derivative): A second-generation compound with enhanced neuroprotective effects, partially attributed to the activation of endoplasmic reticulum ryanodine receptor channels.[1]

Data Presentation

| Compound | Model System | Neuroprotective Activity | Mechanism of Action (Postulated) | Reference |

| MPAQ | In vitro (dopaminergic neuron cultures) | Substantial protection against spontaneous and progressive dopaminergic cell death. | Counteracts mechanisms contributing to dopaminergic cell death. | |

| PAQ (4c) | In vitro (PD cellular models), In vivo (mouse model of PD) | Attenuated neurodegeneration. | Partial activation of ryanodine receptor channels. | [1] |

| QX-4, QX-6 | In vitro (PC12 cell line), In vivo (APP/PS1 transgenic mice) | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, downregulated inflammatory cytokines. | Antioxidant, anti-inflammatory, AChE inhibitory activities. |

Signaling Pathways in Neuroprotection by Quinoxaline Derivatives

The neuroprotective effects of quinoxaline derivatives are believed to be mediated through various signaling pathways. While direct evidence for MPAQ and PAQ is still under investigation, related compounds and general neuroprotective mechanisms suggest the involvement of the following pathways:

-

Ryanodine Receptor (RyR) Signaling: The neuroprotective action of the 6-aminoquinoxaline derivative PAQ is partially attributed to the activation of ryanodine receptor channels on the endoplasmic reticulum.[1] Dysregulation of intracellular calcium homeostasis via RyRs is implicated in neurodegeneration.[2]

-

PI3K/Akt Signaling Pathway: This is a crucial cell survival pathway that is often implicated in neuroprotection. Activation of the PI3K/Akt pathway can inhibit apoptosis and promote neuronal growth. While direct links to MPAQ and PAQ are yet to be firmly established, it is a key pathway in neuronal survival.

-

Nrf2/ARE Signaling Pathway: The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of numerous antioxidant and detoxification genes. Many neuroprotective compounds exert their effects through the modulation of this pathway.

Diagram: Postulated Neuroprotective Signaling of 6-Aminoquinoxaline Derivatives

Caption: Potential signaling pathways for 6-aminoquinoxaline derivatives.

Experimental Protocols

Synthesis of 2,3-disubstituted 6-aminoquinoxalines (General Procedure)

This protocol is a general method for the synthesis of the 6-aminoquinoxaline scaffold, which can be adapted for the synthesis of MPAQ and other analogs. The synthesis involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.

Diagram: General Synthesis Workflow

References

Application Notes and Protocols for the Synthesis of 6-Aminoquinoxalines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 6-aminoquinoxalines, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established and reliable methods, offering versatility for the synthesis of various substituted 6-aminoquinoxalines.

Introduction

Quinoxaline derivatives are prevalent scaffolds in pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The 6-amino substituent, in particular, serves as a crucial functional group for further molecular elaboration, making the efficient synthesis of 6-aminoquinoxalines a key step in the development of novel therapeutic agents and functional materials. This application note details three primary synthetic strategies: the reduction of 6-nitroquinoxalines, the condensation of 1,2,4-triaminobenzene with α-dicarbonyl compounds, and the nucleophilic aromatic substitution of 6-haloquinoxalines.

Synthetic Strategies

There are several reliable methods for the synthesis of 6-aminoquinoxalines. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoxaline ring.

Method 1: Reduction of 6-Nitroquinoxalines

This is a widely used and generally high-yielding method that involves the reduction of a nitro group at the 6-position of the quinoxaline ring. The precursor, 6-nitroquinoxaline, can be synthesized through the condensation of 4-nitro-o-phenylenediamine with a 1,2-dicarbonyl compound. The subsequent reduction of the nitro group to an amine is a straightforward transformation.

Experimental Protocol: Synthesis of 6-Aminoquinoxaline from 6-Nitroquinoxaline

This protocol describes the catalytic hydrogenation of 6-nitroquinoxaline using palladium on carbon (Pd/C).

Materials:

-

6-Nitroquinoxaline

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Diatomaceous earth (Celite®)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 6-nitroquinoxaline (500 mg, 2.86 mmol) in methanol (20 mL).

-

Carefully add 10% palladium on carbon (50 mg) to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Remove the catalyst by filtering the mixture through a pad of diatomaceous earth.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting residue is the desired 6-aminoquinoxaline. The product can be further purified by silica gel column chromatography if necessary.[1]

Expected Yield: 82% (as a yellow solid).[1]

An alternative reducing agent is tin(II) chloride dihydrate in ethanol, which has been reported to give a 71% yield.[2]

Method 2: Condensation of 1,2,4-Triaminobenzene with a 1,2-Dicarbonyl Compound

This method builds the quinoxaline ring directly with the amino group already in place. It involves the reaction of 1,2,4-triaminobenzene with a 1,2-dicarbonyl compound, such as glyoxal.

Experimental Protocol: Synthesis of 6-Aminoquinoxaline from 1,2,4-Triaminobenzene

This protocol details the reaction of 1,2,4-triaminobenzene dihydrochloride with glyoxal sodium bisulfite adduct.

Materials:

-

1,2,4-Triaminobenzene dihydrochloride

-

Glyoxal sodium bisulfite adduct

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Benzene (for recrystallization)

-

Reaction vessel

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a suitable reaction vessel, dissolve 1,2,4-triaminobenzene dihydrochloride (9.8 g, 50 mmol) in 200 mL of a 10% by weight aqueous sodium carbonate solution.

-

To this solution, add glyoxal sodium bisulfite adduct (14.3 g, 50 mmol) in small portions.

-

Heat the reaction mixture to 100 °C for two hours.[1]

-

After the reaction is complete, cool the mixture to 0 °C.

-

Collect the resulting crystals by filtration.

-

Dry the crystals in vacuo to obtain the crude product.

-

Recrystallize the crude product from benzene to yield pure 6-aminoquinoxaline as yellow crystals.[1]

Expected Yield: 97% (crude), 87% (after recrystallization).[1]

Method 3: Nucleophilic Aromatic Substitution of 6-Haloquinoxalines

This approach is particularly useful for generating a library of N-substituted 6-aminoquinoxalines. It involves the reaction of a 6-haloquinoxaline (e.g., 6-fluoroquinoxaline) with a primary or secondary amine, often under microwave irradiation to accelerate the reaction.

Experimental Protocol: General Procedure for the Synthesis of 6-(Substituted-amino)quinoxalines

This protocol describes the microwave-assisted synthesis of 6-aminoquinoxalines from 6-fluoroquinoxaline.

Materials:

-

6-Fluoroquinoxaline

-

Desired amine (e.g., pyrrolidine)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Microwave vial (5 mL)

-

Microwave synthesizer

-

Ice-water

Procedure:

-

To a 5 mL microwave vial, add 6-fluoroquinoxaline (100 mg, 0.68 mmol), the desired amine (1.36 mmol, 2 equivalents), and potassium carbonate (188 mg, 1.36 mmol) in DMSO (1.5 mL).[3]

-

Seal the vial with a crimped cap.

-

Place the vial in a microwave synthesizer and heat the mixture to 200 °C for 30 minutes.[3]

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water (50 mL) to precipitate the product.[3]

-

Collect the precipitate by filtration, wash with water, and dry to obtain the desired 6-(substituted-amino)quinoxaline.

Data Summary

The following table summarizes the reaction conditions and yields for the different synthetic methods described.

| Method | Starting Materials | Reagents & Conditions | Yield | Reference |

| 1. Reduction | 6-Nitroquinoxaline | 10% Pd/C, H₂ (1 atm), MeOH, 4 hr, room temperature | 82% | [1] |

| 6-Nitroquinoxaline | SnCl₂·2H₂O, Ethanol, heat | 71% | [2] | |

| 2. Condensation | 1,2,4-Triaminobenzene dihydrochloride, Glyoxal adduct | 10% Na₂CO₃ (aq), 100 °C, 2 hr | 87% | [1] |

| 3. Nucleophilic Substitution | 6-Fluoroquinoxaline, Pyrrolidine | K₂CO₃, DMSO, Microwave, 200 °C, 30 min | - | [3] |

Yield for Method 3 is dependent on the specific amine used.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Caption: Method 1: Reduction of 6-Nitroquinoxaline.

Caption: Method 2: Condensation Reaction.

Caption: Method 3: Nucleophilic Substitution.

Conclusion

The synthesis of 6-aminoquinoxalines can be achieved through several efficient and reliable methods. The choice of the synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern required. The protocols provided in this application note offer detailed procedures for the successful synthesis of these important heterocyclic compounds, providing a valuable resource for researchers in drug discovery and materials science.

References

Application Notes and Protocols for the Characterization of 2-Aminoquinoxalin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoxalin-6-ol, and its likely tautomer 6-aminoquinoxalin-2(1H)-one, are heterocyclic organic compounds belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1] Accurate and comprehensive characterization of these molecules is crucial for drug discovery and development, ensuring purity, stability, and proper identification.

This document provides a detailed overview of the key analytical techniques and protocols applicable to the characterization of this compound. While specific experimental data for this exact compound is limited in published literature, the methodologies presented are based on established practices for analogous quinoxaline derivatives and amino-substituted aromatic compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of the tautomeric form, 6-Aminoquinoxalin-2(1H)-one, is provided below.

| Property | Value | Source |

| CAS Number | 69904-06-9 | [2] |

| Molecular Formula | C₈H₇N₃O | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Purity (Typical) | ≥95.0% | [2] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure, including the position of substituents and the tautomeric form present in a given solvent.

Expected Chemical Shifts: Based on data from structurally similar 3-amino-quinoxalin-2(1H)-one derivatives, the following chemical shift ranges can be anticipated for the core protons and carbons of 6-Aminoquinoxalin-2(1H)-one in a solvent like DMSO-d₆.[1][3]

| Nucleus | Expected Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | 7.0 - 8.5 |

| Amine (-NH₂) Protons | 5.0 - 7.0 (broad) |

| Lactam (-NH) Proton | 10.0 - 12.5 (broad) |

| ¹³C NMR | |

| Carbonyl Carbon (C=O) | 150 - 160 |

| Aromatic Carbons | 110 - 150 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum first.

-

Subsequently, acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard.

-

-

Data Acquisition:

-

Optimize the spectral width and number of scans to achieve a good signal-to-noise ratio.

-

For ¹H NMR, a typical acquisition may involve 16-64 scans.

-

For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling patterns (e.g., singlets, doublets, triplets) in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Expected Data: For 6-Aminoquinoxalin-2(1H)-one (C₈H₇N₃O), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 162.0662.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-